7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol
Overview
Description
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is a chemical compound. It is a member of the class tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted at position 6 by a hydroxy group . It is also known as 5-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H13NO.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h4-6,10,12H,1-3,11H2;1H . The molecular weight is 199.68 .Physical and Chemical Properties Analysis
The physical form of this compound is solid . It has a molecular weight of 199.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.Scientific Research Applications
Central Nervous System Research
7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol and related compounds have been studied for their effects on the central nervous system, particularly on serotonergic (5-HT1A) and dopaminergic (D2) systems. Research shows these compounds' varying affinity and effects on these receptors, providing insights into their potential therapeutic applications in neurological and psychiatric disorders (Stjernlöf et al., 1993).
Cardiovascular Research
Compounds structurally similar to this compound have been synthesized and tested for cardiovascular applications. Studies have examined these compounds for vasodilating activity and beta-blocking activity, making them potential candidates for treating cardiovascular diseases (Miyake et al., 1983).
Antitumor and Antioxidant Research
The compound's derivatives have shown promise in antitumor and antioxidant activities. Certain derivatives have demonstrated significant potency against liver cancer cells, surpassing standard drugs like doxorubicin in effectiveness. Additionally, these compounds have exhibited strong antioxidant activities, highlighting their potential in cancer therapy and oxidative stress management (Hamdy et al., 2013).
Chemical Synthesis and Drug Development
Research has focused on developing efficient synthesis methods for compounds like this compound. These efforts aim to create chemoenzymatic synthesis pathways that are more environmentally friendly and sustainable, paving the way for the broader application of these compounds in drug development (Orsini et al., 2002).
Photophysical Studies
The compound's derivatives have been studied for their photophysical properties, particularly in understanding the fluorescence quenching mechanisms in various solvents. These studies contribute to the broader understanding of the molecular interactions and properties of these compounds (Chatterjee et al., 1986).
Safety and Hazards
Properties
IUPAC Name |
7-amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYAPIMIOKKYNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449147 | |
Record name | 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41363-00-2 | |
Record name | 7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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